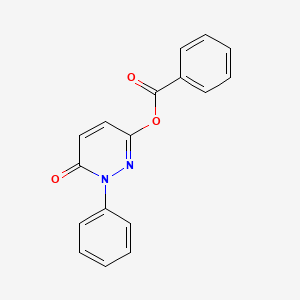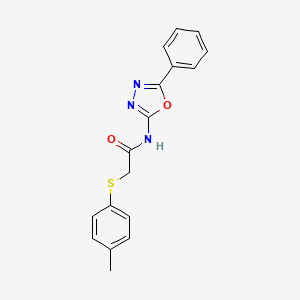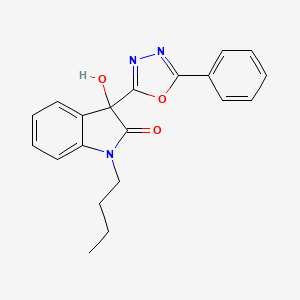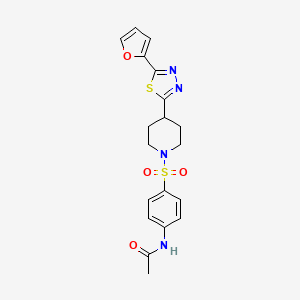
2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C10H8F4O2 . It has a molecular weight of 236.16 .
Molecular Structure Analysis
The molecular structure of 2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone includes a fluorine atom and a carbon-containing structure known as pyridine . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone is a solid at ambient temperature . It has a molecular weight of 236.17 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : A study by Li et al. (2007) focused on triazole derivatives, which are structurally similar to the chemical , for their application in corrosion inhibition of mild steel in acid media. The relationship between molecular structure and inhibition efficiency was explored, highlighting the potential of such compounds in protective coatings and anti-corrosion treatments (Wei-hua Li, Qiao He, Chang-ling Pei, & B. Hou, 2007).
Organic Synthesis : In the field of organic synthesis, Irgashev et al. (2009) described the use of related fluorinated acetophenones for synthesizing 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones via Claisen condensation. These compounds are valuable in developing new pharmaceuticals and advanced materials (R. Irgashev, V. Sosnovskikh, N. Kalinovich, O. Kazakova, & G. Röschenthaler, 2009).
Fluorescent Materials : Woydziak et al. (2012) investigated the synthesis of fluorinated benzophenones for applications in fluorescent materials. Their work emphasizes the role of such compounds in enhancing the photostability and spectroscopic properties of fluorophores, crucial in biological imaging and sensor technologies (Zachary R. Woydziak, Liqiang Fu, & B. Peterson, 2012).
Medicinal Chemistry : The compound's structural relatives have been explored in the synthesis of various bioactive molecules. For instance, in the study by Zriba et al. (2009), derivatives of 2-trifluoromethoxy acetophenone were synthesized, indicating the potential of such compounds in the development of new drugs and therapeutic agents (Riadh Zriba, E. Magnier, & J. Blazejewski, 2009).
Environmental Chemistry : In the context of environmental chemistry, Moonen et al. (2001) utilized fluorinated acetophenones, similar to the compound , for studying the Baeyer–Villiger oxidation process. This research is relevant in understanding and developing environmentally friendly chemical processes (M. Moonen, I. Rietjens, & W. V. van Berkel, 2001).
Safety and Hazards
The safety data sheet for 2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
1-[2-fluoro-6-methoxy-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5(15)9-7(11)3-6(10(12,13)14)4-8(9)16-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUZZCDPYGZHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)

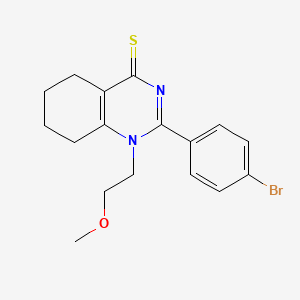
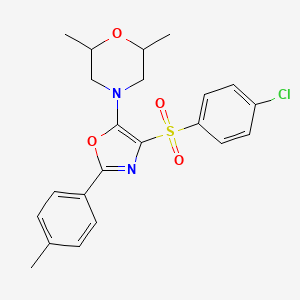
![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)

